molecular formula C23H15BrN2O5S B14086914 Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14086914
M. Wt: 511.3 g/mol
InChI Key: JDXHFOUQDHGTTQ-UHFFFAOYSA-N
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Description

Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling reactions, cyclizations, and functional group transformations. Common reagents used in these reactions include brominating agents, thiazole derivatives, and chromeno-pyrrol precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being optimized for each specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves interactions with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate stands out due to its complex structure, which combines multiple heterocyclic rings and functional groups. This unique arrangement enhances its potential for chemical modifications and biological evaluations, making it a valuable compound for scientific research .

Properties

Molecular Formula

C23H15BrN2O5S

Molecular Weight

511.3 g/mol

IUPAC Name

methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H15BrN2O5S/c1-11-10-32-23(25-11)26-18(12-3-5-13(6-4-12)22(29)30-2)17-19(27)15-9-14(24)7-8-16(15)31-20(17)21(26)28/h3-10,18H,1-2H3

InChI Key

JDXHFOUQDHGTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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